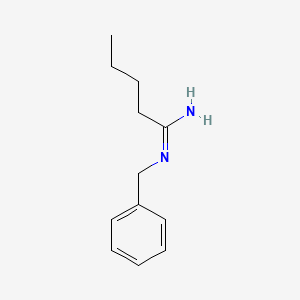
Benzenemethanamine, N-(butylcarbonimidoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N-(butylcarbonimidoyl)- is an organic compound that belongs to the class of amines It is characterized by the presence of a benzenemethanamine group attached to a butylcarbonimidoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-(butylcarbonimidoyl)- can be achieved through a palladium-catalyzed cross-coupling reaction of azides with isocyanides. This method provides a general synthetic route to unsymmetric carbodiimides with excellent yields . The reaction conditions typically involve the use of a palladium catalyst, a suitable solvent, and controlled temperature and pressure conditions to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of Benzenemethanamine, N-(butylcarbonimidoyl)- may involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for efficiency, cost-effectiveness, and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-(butylcarbonimidoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Benzenemethanamine, N-(butylcarbonimidoyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-(butylcarbonimidoyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, N-methyl-: Similar in structure but with a methyl group instead of a butylcarbonimidoyl group.
Benzenemethanamine, N,N-dimethyl-: Contains two methyl groups attached to the nitrogen atom.
Dimethylbenzylamine: Features a benzyl group attached to a dimethyl amino functional group.
Uniqueness
Benzenemethanamine, N-(butylcarbonimidoyl)- is unique due to the presence of the butylcarbonimidoyl group, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
111681-30-2 |
|---|---|
Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
N'-benzylpentanimidamide |
InChI |
InChI=1S/C12H18N2/c1-2-3-9-12(13)14-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H2,13,14) |
InChI Key |
RUJDCTYBINIQIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=NCC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















